4-(1-Methyl-5-imidazolyl)benzoic Acid
Overview
Description
4-(1-Methyl-5-imidazolyl)benzoic Acid is a chemical compound with the molecular formula C11H10N2O2 It is characterized by the presence of an imidazole ring substituted with a methyl group at the 1-position and a benzoic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-5-imidazolyl)benzoic Acid typically involves the reaction of benzoic acid derivatives with imidazole compounds. One common method includes the reaction of benzoyl chloride with 1-methylimidazole under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-5-imidazolyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 4-(1-Methyl-5-imidazolyl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-(1-Methyl-5-imidazolyl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-(1-Methyl-5-imidazolyl)benzoic Acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
4-(1H-Imidazol-1-yl)benzoic Acid: Similar structure but lacks the methyl group on the imidazole ring.
4-(1-Methyl-1H-imidazol-2-yl)benzoic Acid: The position of the imidazole ring attachment differs.
4-(1-Methyl-1H-imidazol-4-yl)benzoic Acid: The substitution pattern on the imidazole ring is different.
Uniqueness: 4-(1-Methyl-5-imidazolyl)benzoic Acid is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and specificities compared to its analogs .
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-12-6-10(13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJRMUIEJAVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699070 | |
Record name | 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305806-38-6 | |
Record name | 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.